molecular formula C20H19NO4S B2905303 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-50-8

4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2905303
CAS No.: 670271-50-8
M. Wt: 369.44
InChI Key: WMGVVOHRKYQUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide ( 670271-50-8) is a high-purity synthetic organic compound supplied for research applications. With a molecular formula of C20H19NO4S and a molecular weight of 369.43 g/mol, this sulfonamide derivative is part of a class of compounds known for their significant pharmacological potential . Sulfonamides are a vital scaffold in medicinal chemistry, extensively investigated for their diverse biological activities, which include serving as antibacterial, hypoglycemic, anti-inflammatory, and antitumor agents in research settings . The biphenyl core structure, featured in this compound, is a common motif in many active pharmaceutical ingredients (APIs) and is frequently utilized in the development of therapeutics due to its versatility and ability to modulate biological targets . The specific stereoelectronic properties imparted by the methoxy substitutions and the sulfonamide functional group make this molecule a valuable building block or intermediate for researchers working in drug discovery, particularly in the synthesis and optimization of novel bioactive molecules. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers can order this compound in various quantities to suit their experimental needs.

Properties

IUPAC Name

N,4-bis(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-18-9-3-15(4-10-18)16-5-13-20(14-6-16)26(22,23)21-17-7-11-19(25-2)12-8-17/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGVVOHRKYQUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps

Biological Activity

4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a biphenyl core with methoxy and sulfonamide functional groups, which contribute to its biological activity. The molecular formula is C20H19N1O4S1C_{20}H_{19}N_{1}O_{4}S_{1}, and its structure can be represented as follows:

Structure 4 methoxy N 4 methoxyphenyl 1 1 biphenyl 4 sulfonamide\text{Structure }\text{4 methoxy N 4 methoxyphenyl 1 1 biphenyl 4 sulfonamide}

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to bind to specific enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The sulfonamide group enhances its potential as an enzyme inhibitor by forming hydrogen bonds with amino acid residues in the active sites of target proteins.

Antimicrobial Properties

Sulfonamides have historically been recognized for their antibacterial properties. Research has shown that this compound exhibits moderate inhibitory effects against various bacterial strains. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor progression and metastasis. Inhibition constants (IC50) for these compounds ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating significant potency .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues. The selectivity and potency against specific isoforms suggest potential therapeutic applications in conditions like glaucoma and epilepsy .

Case Studies

  • Antiviral Activity : A study highlighted the antiviral properties of related compounds against SARS-CoV-2, demonstrating that modifications on the biphenyl structure could enhance efficacy against viral infections .
  • Anticancer Efficacy : Another research effort focused on the dual inhibition of hCA IX and hCA XII by sulfonamide derivatives, with several compounds showing IC50 values below 100 nM against these targets .

Data Tables

Biological Activity Target IC50 (nM) Reference
AntibacterialDihydropteroate Synthase500
AnticancerhCA IX35.9
AnticancerhCA XII47.1
AntiviralSARS-CoV-23.3 (relative potency)

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

5-Nitro-2-piperazin-1-yl-benzoic acid methyl ester serves as an important intermediate in the synthesis of various APIs. Its structure allows it to participate in reactions that form complex medicinal compounds. For instance, it has been utilized in synthesizing derivatives that exhibit anti-cancer properties, particularly in the development of kinase inhibitors such as imatinib .

Antimicrobial Activity

Research has indicated that compounds similar to 5-nitro derivatives possess antimicrobial properties. Studies have shown that modifications of this compound can lead to derivatives with enhanced activity against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Synthesis of Imatinib

A notable application of 5-nitro-2-piperazin-1-yl-benzoic acid methyl ester is in the synthesis of imatinib, a drug used to treat certain types of cancer. The process involves using this compound as an intermediate which undergoes several chemical transformations to yield imatinib with high efficiency and yield under environmentally friendly conditions .

Case Study 2: Development of Antimicrobial Agents

Another study focused on the modification of the nitro group in piperazine derivatives to enhance their antimicrobial efficacy. The results demonstrated that specific modifications led to compounds with significantly improved activity against resistant bacterial strains, showcasing the potential of this compound in developing new antibiotics .

Comparative Analysis Table

Application AreaDescriptionExample Compound
Synthesis of APIsIntermediate for complex medicinal compoundsImatinib
Antimicrobial ResearchDevelopment of derivatives with enhanced activity against bacteriaModified piperazine derivatives
Chemical SynthesisBuilding block for various organic synthesis processesVarious pharmaceutical intermediates

Comparison with Similar Compounds

Structural Analogues
2.1.1. Biphenyl Sulfonamides
  • 4′-Chloro-N-Mesityl-[1,1′-Biphenyl]-4-Sulfonamide (B8) :

    • Substituents : Chloro (4′), mesityl (N-linked).
    • Properties : Higher melting point (214–215°C) due to increased crystallinity from the chloro group. Yield: 83.8% via Suzuki-Miyaura coupling. Exhibits 99.3% HPLC purity, suggesting robust synthetic control .
    • Key Difference : The electron-withdrawing chloro group may reduce solubility but enhance binding to hydrophobic enzyme pockets compared to methoxy substituents.
  • N-(3,4-Dimethoxyphenyl)-4′-(Trifluoromethoxy)-[1,1′-Biphenyl]-4-Sulfonamide (D1): Substituents: Trifluoromethoxy (4′), dimethoxy (3,4-positions on N-linked phenyl). Properties: Lower melting point (145–146°C) due to steric bulk and reduced packing efficiency. Yield: 80.7% .
2.1.2. Biphenyl Carboxamides
  • 3'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (11a) :
    • Substituents : Methoxy (3′), methyl (N-linked).
    • Properties : Synthesized via palladium-catalyzed coupling (98% yield). IR shows a carbonyl stretch at 1635 cm⁻¹, distinct from sulfonamide’s S=O stretches (~1350 cm⁻¹). NMR reveals deshielding of the methoxy protons (δ 3.40–3.85 ppm) .
    • Key Difference : Carboxamides generally exhibit lower metabolic stability than sulfonamides due to susceptibility to hydrolysis.
Functional Group Variations
  • PF-915275 (N-(6-Aminopyridin-2-yl)-4′-cyanobiphenyl-4-sulfonamide): Substituents: Cyano (4′), aminopyridinyl (N-linked). Properties: Acts as a carbonic anhydrase inhibitor. The cyano group enhances dipole interactions, while the aminopyridine moiety may participate in hydrogen bonding .
  • Properties: Simpler structure with lower molecular weight.

Key Observations :

  • Suzuki-Miyaura coupling is universally employed for biphenyl core formation.
  • Yields decrease with increasing steric bulk (e.g., trifluoromethoxy in D1 vs. methoxy in target compound) .
Spectroscopic and Analytical Data
Property Target Compound 4′-Chloro-N-Mesityl (B8) 3'-Methoxy Carboxamide (11a)
¹H NMR (δ ppm) Methoxy peaks: ~3.75–3.85 Aromatic protons: 7.32–7.53 Methoxy peaks: 3.40–3.85
IR (cm⁻¹) S=O stretches: ~1210, 1330 S=O stretches: ~1210 C=O stretch: 1635
HPLC Purity Not reported 99.3% Not reported
Melting Point Not reported 214–215°C Oil (no MP reported)

Q & A

Q. What are the standard synthetic methodologies for preparing 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the biphenyl sulfonyl chloride intermediate via Suzuki-Miyaura cross-coupling between 4-methoxyphenylboronic acid and 4-bromo-N-(4-methoxyphenyl)benzamide, using Pd catalysts (e.g., tetrakistriphenylphosphine palladium) and cesium carbonate as a base .
  • Step 2 : Sulfonamide formation by reacting the sulfonyl chloride intermediate with 4-methoxyaniline under anhydrous conditions. PyBOP®-mediated amidation in dry DMF is a common method, followed by purification via flash column chromatography (e.g., 1:1 EtOAc:Hex) .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H and 13C NMR to verify methoxy group positions and sulfonamide connectivity .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., torsion angles between aromatic rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₀H₁₈N₂O₄S).

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related sulfonamides exhibit:

  • Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide functional group interactions .
  • Anticancer Potential : Modulation of histone methyltransferases or protein degradation pathways, as seen in analogs with biphenyl sulfonamide scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

  • Catalyst Loading : Reducing Pd catalyst to 0.02 eq. minimizes side reactions while maintaining efficiency .
  • Solvent Selection : Anhydrous DMF or THF enhances amidation kinetics .
  • Temperature Control : Maintaining 80–100°C during Suzuki coupling prevents premature dehalogenation .
  • Purification : Gradient elution in chromatography (e.g., 20–70% EtOAc in hexane) improves separation of polar byproducts .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:

  • Dose-Response Studies : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MTT assays) .
  • Structural Validation : Confirm compound purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., 17β-hydroxysteroid dehydrogenase type 2) to isolate mechanistic effects .

Q. What computational tools can predict binding modes of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., sulfonamide binding to Zn²⁺ in carbonic anhydrase) .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Relate substituent effects (e.g., methoxy group position) to activity using descriptors like LogP and polar surface area .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages for improved bioavailability .
  • CYP450 Inhibition Screening : Identify metabolic hotspots using liver microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.